Alfuzosin-d7 -

Alfuzosin-d7

Catalog Number: EVT-10961002
CAS Number:
Molecular Formula: C19H27N5O4
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alfuzosin-d7 is a deuterated form of Alfuzosin, which is primarily used as a medication for the treatment of benign prostatic hyperplasia. The compound is classified under the category of alpha-1 adrenergic antagonists. The incorporation of deuterium (d7) into the molecular structure allows for enhanced pharmacokinetic profiling and metabolic studies, facilitating research into its pharmacological effects and mechanisms.

Source and Classification

Alfuzosin-d7 is sourced from the modification of the original Alfuzosin molecule by replacing certain hydrogen atoms with deuterium. This modification is significant in drug development and research, particularly in understanding drug metabolism and dynamics. The classification of Alfuzosin-d7 falls under:

  • Chemical Class: Alpha-1 adrenergic antagonists
  • Therapeutic Use: Treatment of benign prostatic hyperplasia
  • Chemical Structure: A modified quinazoline derivative
Synthesis Analysis

Methods and Technical Details

The synthesis of Alfuzosin-d7 typically involves several steps, including the formation of key intermediates followed by deuteration. One method described in patent literature involves the reaction of 4-amino-6,7-dimethoxyquinazoline with a suitable alkylating agent under controlled conditions to yield the desired compound.

Key steps include:

  1. Formation of Mixed Anhydride: Reacting an amine with an acid chloride to form a mixed anhydride.
  2. Deuteration: Introducing deuterium into the molecular structure, which can be achieved through various chemical reactions involving deuterated solvents or reagents.
  3. Isolation and Purification: The product is extracted using organic solvents such as methylene chloride and purified through techniques like high-performance liquid chromatography to ensure high purity levels (99.97% as reported) .
Molecular Structure Analysis

Structure and Data

The molecular structure of Alfuzosin-d7 can be represented as follows:

  • Molecular Formula: C₁₈H₁₈D₇N₃O₃
  • Molecular Weight: Approximately 327.46 g/mol
  • Structural Features: Contains a quinazoline core with multiple functional groups including methoxy and amine functionalities.

The presence of deuterium alters the mass and can influence the compound's behavior in biological systems, making it valuable for tracing studies.

Chemical Reactions Analysis

Reactions and Technical Details

Alfuzosin-d7 participates in various chemical reactions typical for alpha-1 adrenergic antagonists. These include:

  • Nucleophilic Substitution Reactions: Involving the replacement of functional groups.
  • Hydrolysis Reactions: Particularly relevant in metabolic pathways where the compound may be converted into active or inactive metabolites.

The stability and reactivity of Alfuzosin-d7 are enhanced due to its structural modifications, allowing for better interaction with biological targets.

Mechanism of Action

Process and Data

Alfuzosin-d7 functions primarily by blocking alpha-1 adrenergic receptors located in the smooth muscle of the prostate and bladder neck. This blockade leads to:

  • Relaxation of Smooth Muscle: Resulting in improved urinary flow rates.
  • Reduction in Bladder Outlet Obstruction: Alleviating symptoms associated with benign prostatic hyperplasia.

Pharmacokinetic studies indicate that deuterated compounds may exhibit altered half-lives and metabolic pathways compared to their non-deuterated counterparts, providing insights into their efficacy and safety profiles.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Alfuzosin-d7 exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and acetonitrile; limited solubility in water.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

These properties are crucial for formulation development and determining appropriate storage conditions.

Applications

Scientific Uses

Alfuzosin-d7 serves various scientific applications:

  • Metabolic Studies: Used as a tracer in pharmacokinetic studies to understand drug metabolism.
  • Pharmacological Research: Investigating receptor interactions and drug efficacy.
  • Development of Drug Formulations: Assisting in the formulation design for extended-release preparations.

The use of deuterated compounds like Alfuzosin-d7 enhances our understanding of drug behavior, leading to improved therapeutic strategies for managing benign prostatic hyperplasia.

Introduction to Deuterated Alfuzosin as a Research Tool

Role of Stable Isotope-Labeled Internal Standards in Bioanalysis

Stable isotope-labeled (SIL) internal standards are indispensable in liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis due to their capacity to normalize technical variability arising from sample preparation, matrix effects, and ionization efficiency:

  • Compensation for Matrix Effects: Co-eluting SIL internal standards mitigate ion suppression or enhancement caused by residual biological matrix components (e.g., plasma phospholipids). Alfuzosin-d7 mirrors alfuzosin’s extraction recovery and chromatographic behavior, ensuring simultaneous exposure to identical matrix interferences [7].
  • Correction for Analytical Losses: During sample processing (e.g., solid-phase extraction), SIL internal standards account for analyte losses, thereby enhancing accuracy. Research indicates that SIL internal standards reduce variability by >20% compared to structural analog internal standards [5] [7].

However, limitations exist. Deuterium isotope effects may alter retention times or recovery rates due to minor hydrophobicity differences. For example, deuterated carvedilol exhibited a 26% discrepancy in matrix effects compared to its unlabeled form, impacting quantification [7]. Additionally, deuterium exchange in labile positions (e.g., α-to carbonyl groups) can compromise stability, necessitating careful molecular design [5].

Table 1: Performance Comparison of Internal Standard Types in LC-MS/MS

ParameterStructural Analog ISSIL Internal Standard
Recovery CorrelationVariableHigh (>90%)
Matrix Effect CompensationLimitedHigh
Retention Time ShiftCommonMinimal (if co-eluting)
Cross-signal Contribution RiskNoneModerate*

*Addressable via selection of low-abundance isotopes [8]

Rationale for Deuterium Substitution at Tetrahydrofuroyl-d7 Position

The tetrahydrofuroyl group of alfuzosin was strategically selected for deuterium labeling (as Alfuzosin-d7 hydrochloride, CAS 1276197-14-8) to optimize analytical performance and metabolic inertness:

  • Non-Exchangeable Deuterium Placement: The seven deuterium atoms are incorporated into the saturated carbon positions of the tetrahydrofuran ring, avoiding heteroatoms (O, N) or α-carbonyl sites. This prevents deuterium-hydrogen exchange with solvents or biological matrices, ensuring isotopic integrity during analysis [3] [5].
  • Minimal Isotope Effect on Pharmacology: The tetrahydrofuroyl moiety is distal from alfuzosin’s quinazoline pharmacophore, preserving receptor binding affinity (α1A:α1B selectivity = 1:1) and pharmacokinetic parameters (e.g., C~max~, T~max~) relative to unlabeled alfuzosin [1] [3].
  • Optimal Mass Shift: The +7 Da mass shift (molecular weight = 432.95 g/mol) provides sufficient chromatographic and spectrometric resolution from protiated alfuzosin (MW 425.9 g/mol) and its metabolites. This minimizes cross-talk in selected reaction monitoring transitions [3] [8].

Table 2: Molecular Characteristics of Alfuzosin-d7

PropertyAlfuzosinAlfuzosin-d7
Molecular FormulaC~19~H~27~N~5~O~4~C~19~H~20~D~7~N~5~O~4~
Molecular Weight425.9 g/mol432.95 g/mol
Deuterium PositionN/ATetrahydrofuroyl ring
Key SRM Transition425.9 → 159.0*433.0 → 159.0*

*Example transition; actual fragments vary by instrument [3]

Research Significance in Pharmacokinetic Quantification

Alfuzosin-d7 addresses critical challenges in alfuzosin pharmacokinetic studies, particularly given alfuzosin’s variable bioavailability (49%) and complex metabolism:

  • Enhanced Sensitivity and Specificity: As an internal standard, Alfuzosin-d7 enables detection of alfuzosin at sub-nanogram concentrations in biological matrices. A study quantifying alfuzosin in human plasma achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL using Alfuzosin-d7, with inter-day precision <8% [7].
  • Mitigation of Nonlinear Calibration Artifacts: For analytes with high natural abundance heavy isotopes (e.g., chlorine/bromine-containing drugs), Alfuzosin-d7’s +7 Da shift avoids overlap with the M+2/M+4 satellite peaks of alfuzosin. This eliminates artificial nonlinearity in calibration curves [8].
  • Metabolic Stability Studies: Co-administration of Alfuzosin-d7 with unlabeled alfuzosin allows "cold labeling" of endogenous pools to trace metabolite formation kinetics without isotopic dilution. This revealed alfuzosin’s primary oxidative metabolism via CYP3A4, informing drug-drug interaction risks [1] [6].

Deploying SIL internal standards like Alfuzosin-d7 thus transforms quantitative bioanalysis from a relative to an absolute measurement paradigm, directly supporting drug development and therapeutic monitoring.

Properties

Product Name

Alfuzosin-d7

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]-2,3,3,4,4,5,5-heptadeuteriooxolane-2-carboxamide

Molecular Formula

C19H27N5O4

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C19H27N5O4/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23)/i4D2,6D2,9D2,14D

InChI Key

WNMJYKCGWZFFKR-BCIKGFBOSA-N

Canonical SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC

Isomeric SMILES

[2H]C1(C(C(OC1([2H])[2H])([2H])C(=O)NCCCN(C)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.